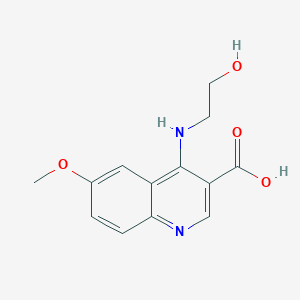

4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid (HEQ-3) is an organic compound with a wide range of applications in scientific research. HEQ-3 is an important chemical intermediate for the synthesis of various pharmaceuticals, and it has been studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Antiallergy Agents : A study by Althuis et al. (1980) explored a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives for antiallergy activity. These compounds, with variations in substituents, showed intravenous activity against allergies, some exhibiting up to 400 times the activity of disodium cromoglycate (DSCG). The study highlights that the presence of a carboxylic acid moiety at the 2 position and esters for good oral absorption are beneficial for antiallergy potency (Althuis et al., 1980).

Antimicrobial Agents : Agui et al. (1977) synthesized a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids and screened them as antimicrobial agents. Some compounds in this series showed significant activity against gram-negative microorganisms and Staphylococcus aureus, suggesting their potential as antimicrobial agents (Agui et al., 1977).

Antibacterial Activity : Domagala et al. (1988) explored 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids for antibacterial activity and DNA-gyrase inhibition. This study found that the antibacterial potency was strongly dependent on certain structural features, and some compounds showed outstanding broad-spectrum activity both in vitro and in vivo (Domagala et al., 1988).

Cytotoxic Activity : Deady et al. (2003) researched the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. These compounds were potent cytotoxins against various cancer cell lines, with some compounds showing IC(50) values less than 10 nM, indicating their potential in cancer treatment (Deady et al., 2003).

Synthesis and Reactions for Drug Development : The synthesis and reactions of compounds related to quinoline-3-carboxylic acid have been explored for the development of new pharmaceuticals. For example, Khalifa et al. (2014) described the synthesis of chiral linear carboxamide derivatives with an incorporated peptide linkage using nalidixic acid and amino acids, which could have applications in drug development (Khalifa et al., 2014).

Propriétés

IUPAC Name |

4-(2-hydroxyethylamino)-6-methoxyquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-19-8-2-3-11-9(6-8)12(14-4-5-16)10(7-15-11)13(17)18/h2-3,6-7,16H,4-5H2,1H3,(H,14,15)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDAQTARZLQANW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410449.png)

![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2410451.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2410455.png)

![7-(2-Methoxyphenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2410462.png)